molecular formula C18H15N3O6S B2453993 methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-35-2

methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2453993
CAS No.: 865198-35-2
M. Wt: 401.39
InChI Key: FVHGFZGYTSNMMO-HNENSFHCSA-N
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Description

methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

methyl 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-26-13-6-3-11(4-7-13)17(23)19-18-20(10-16(22)27-2)14-8-5-12(21(24)25)9-15(14)28-18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHGFZGYTSNMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzoyl chloride with 2-amino-6-nitrobenzothiazole in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with methyl chloroacetate under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, methanol

    Hydrolysis: Aqueous sodium hydroxide, heat

Major Products Formed

    Oxidation: 2-[2-(4-aminobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetic acid and methanol

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins in bacteria. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Methyl 2 2Z 2 4 methoxybenzoyl imino 6 nitro 2 3 dihydro 1 3 benzothiazol 3 yl acetate\text{Methyl 2 2Z 2 4 methoxybenzoyl imino 6 nitro 2 3 dihydro 1 3 benzothiazol 3 yl acetate}

1. Inhibition of Tyrosinase Activity

One of the primary biological activities observed for this compound is its inhibition of tyrosinase, an enzyme critical in melanin synthesis. Tyrosinase inhibition is significant for treating hyperpigmentation disorders. In studies using B16F10 melanoma cells, this compound demonstrated a potent inhibitory effect on tyrosinase activity.

Table 1: Tyrosinase Inhibition IC50 Values

CompoundIC50 (µM)Reference
Kojic Acid24.09
Methyl Compound1.12

The compound was found to be significantly more effective than the standard kojic acid, indicating its potential as a therapeutic agent for skin lightening.

2. Antioxidant Activity

In addition to its role as a tyrosinase inhibitor, the compound exhibits strong antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. The antioxidant efficacy was evaluated using several assays where the compound showed results comparable to established antioxidants.

Study on Melanin Production

A study conducted on B16F10 cells revealed that treatment with this compound resulted in a marked reduction in melanin production. The mechanism was attributed to the inhibition of intracellular tyrosinase activity and modulation of signaling pathways involved in melanogenesis.

Cytotoxicity Assessment

The cytotoxic effects of the compound were assessed across various concentrations. Results indicated that at concentrations up to 20 µM, the compound did not exhibit significant cytotoxicity over a 72-hour period. This suggests a favorable safety profile for potential therapeutic applications.

Research Findings

Recent investigations have focused on elucidating the structure–activity relationship (SAR) of this compound and its analogs. Variations in substituents significantly impacted both tyrosinase inhibition and antioxidant activities.

Table 2: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Tyrosinase InhibitionIC50 = 1.12 µM
Antioxidant ActivityComparable to controls
CytotoxicityNon-toxic at ≤20 µM

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Start with commercially available benzothiazole precursors. Introduce the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
  • Imino bond formation : Use a coupling agent like EDCI/HOBt to conjugate the 4-methoxybenzoyl group to the benzothiazole core. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Esterification : React the intermediate with methyl chloroacetate in anhydrous DMF, using K₂CO₃ as a base. Optimize yield by maintaining temperatures below 40°C to prevent hydrolysis .
  • Purification : Employ column chromatography (silica gel, gradient elution) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30) .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group splitting patterns) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the nitro-benzothiazole backbone .
  • IR spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
    • Contradiction resolution : Discrepancies in spectral data (e.g., unexpected NOE effects) can be addressed by X-ray crystallography or 2D NMR (COSY, HSQC) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Findings :

  • Anti-inflammatory activity : Analogues with nitro and methoxy groups show COX-2 inhibition (IC₅₀ ~5–10 µM) in murine macrophage assays .
  • Antimicrobial potential : Benzothiazole derivatives with electron-withdrawing groups (e.g., nitro) exhibit MIC values of 8–16 µg/mL against S. aureus .
    • Limitations : Activity varies with substituent placement; nitro groups at position 6 (vs. 5) enhance selectivity due to steric effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Strategy :

  • Substituent screening : Compare analogues with halogen (Cl, F) or methyl groups at position 6. Use in vitro assays (e.g., enzyme inhibition) to quantify activity shifts .
  • Electronic effects : Replace the methoxy group with stronger electron-donating groups (e.g., -NH₂) to enhance π-stacking with target proteins. DFT calculations (e.g., HOMO-LUMO gaps) predict binding affinity changes .
    • Data interpretation : Tabulate IC₅₀ values against substituent Hammett constants (σ) to identify linear free-energy relationships .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2, 5KIR) to model binding poses. Prioritize poses with nitro group hydrogen-bonding to Arg120 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzothiazole-enzyme complex. Analyze RMSD and binding energy (MM-PBSA) .
    • Validation : Cross-validate with SPR (surface plasmon resonance) to measure experimental binding constants (KD) .

Q. How can researchers resolve contradictions in spectral or bioactivity data across studies?

  • Case example : If NMR signals for the imino group conflict, perform variable-temperature NMR to assess tautomerization. For bioactivity discrepancies (e.g., IC₅₀ ±20%), standardize assay protocols (e.g., cell line, incubation time) .

Q. What role does the nitro group play in the compound’s reactivity and metabolic stability?

  • Reactivity : The nitro group directs electrophilic substitution to position 4 of the benzothiazole ring. Kinetic studies (UV-Vis monitoring) show nitration rates increase with electron-deficient aromatic systems .
  • Metabolism : Cytochrome P450 assays (human liver microsomes) reveal nitro reduction to amine metabolites. Use LC-MS/MS to track metabolite formation and assess toxicity .

Q. What green chemistry strategies can improve the sustainability of its synthesis?

  • Approaches :

  • Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, in esterification steps .
  • Catalysis : Employ immobilized lipases for enantioselective acylations, reducing waste .
    • Metrics : Calculate E-factor (kg waste/kg product) and compare with traditional routes .

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